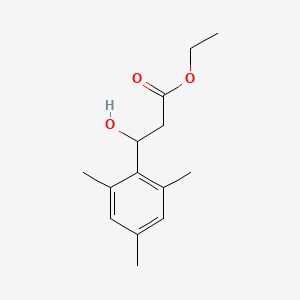

Ethyl 3-hydroxy-3-mesitylpropanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2,4,6-trimethylphenyl)propanoate |

InChI |

InChI=1S/C14H20O3/c1-5-17-13(16)8-12(15)14-10(3)6-9(2)7-11(14)4/h6-7,12,15H,5,8H2,1-4H3 |

InChI Key |

FJLRLHHZLRMRFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1C)C)C)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 3 Hydroxy 3 Mesitylpropanoate

Direct Synthetic Routes and Mechanistic Considerations

Direct synthetic routes to Ethyl 3-hydroxy-3-mesitylpropanoate primarily involve the formation of a carbon-carbon bond between an enolate equivalent of an acetate (B1210297) ester and mesitylaldehyde. The classical approach for this transformation is the Reformatsky reaction, which has seen significant evolution from stoichiometric metal-mediated reactions to highly efficient catalytic variants.

Advanced Reformatsky Reaction Variants for Beta-Hydroxy Ester Formation

The Reformatsky reaction is a well-established method for the synthesis of β-hydroxy esters from α-haloesters and carbonyl compounds, traditionally using metallic zinc. wikipedia.orglibretexts.org The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate, which then adds to the carbonyl group. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of zinc into the carbon-halogen bond of the α-haloester, followed by dimerization and rearrangement to form zinc enolates. libretexts.org These enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation of the ester. wikipedia.orglibretexts.org

While zinc is the classic metal used in the Reformatsky reaction, modern advancements have introduced a variety of other metals to mediate this transformation, each offering unique reactivity and conditions. wikipedia.org Metals such as indium, iron, cobalt, and nickel have been successfully employed. wikipedia.orgresearchgate.netunimi.it

Indium, for instance, has been shown to mediate the Reformatsky reaction under very mild conditions, leading to good yields of β-hydroxyesters. tandfonline.com Iron powder, a cheap and commercially available alternative, has also been developed as an effective mediator for the reaction between α-halo carbonyl compounds and aldehydes or ketones, often in the presence of a catalytic amount of iodine. researchgate.net The use of different metals can influence the reaction's efficiency, substrate scope, and functional group tolerance. wikipedia.org

Table 1: Comparison of Metals Used in Reformatsky-Type Reactions

| Metal | Typical Conditions | Advantages |

| Zinc (Zn) | Zinc dust, various solvents (e.g., THF, Et2O) | Classical method, well-established, tolerant of various functional groups. wikipedia.orglibretexts.org |

| Indium (In) | Mild reaction conditions. tandfonline.com | Good yields under mild conditions. tandfonline.com |

| Iron (Fe) | Iron(0) powder, catalytic iodine. researchgate.net | Economical, practical, and efficient. researchgate.net |

| Manganese (Mn) | Used in catalytic systems, often with ligands. nih.gov | Enables catalytic enantioselective variants. nih.gov |

| Nickel (Ni) | Can be used as a mediator. wikipedia.org | Expands the scope of applicable metals. wikipedia.org |

The transition from stoichiometric to catalytic Reformatsky reactions has been a significant leap, driven largely by the design and optimization of chiral ligands. nih.govscholaris.ca These ligands coordinate to the metal center, creating a chiral environment that can induce stereoselectivity in the carbon-carbon bond formation. nih.gov The reactivity of a catalyst is heavily influenced by the electronic and steric properties of its coordinating ligands. scholaris.ca

For the synthesis of chiral β-hydroxy esters, various ligands have been developed. Early examples included the use of BINOL derivatives and N-methylephedrine in Me2Zn-mediated reactions. nih.gov More recently, prolinol-derived ligands have demonstrated high efficiency. For the synthesis of this compound, a specific chiral prolinol ligand (L5) in a Me2Zn-mediated system provided the product in high yield and excellent enantioselectivity. nih.govacs.org The use of perhydroindolinols and indolinols has also shown promise in achieving good enantioselectivities. acs.org

Table 2: Ligands in Catalytic Enantioselective Reformatsky Reactions

| Ligand Type | Metal System | Key Features |

| Prolinol Derivatives | Me2Zn | Readily available, provides high yields and enantioselectivities for a range of aldehydes and ketones. nih.govacs.org |

| BINOL Derivatives | Me2Zn | Effective for achieving enantioselectivity with aldehydes. nih.gov |

| N-Methylephedrine | Me2Zn | Used in the first catalytic enantioselective aza-Reformatsky reactions. nih.gov |

| Salen Complexes | Mn | Used for enantioselective reactions with ketones. nih.gov |

Catalytic Enantioselective Approaches from Aldehydes and Esters

Beyond the Reformatsky reaction, other catalytic enantioselective methods have emerged for the synthesis of chiral β-hydroxy esters. These approaches often rely on either organocatalysis or transition metal catalysis to achieve high levels of stereocontrol.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. nih.gov Chiral organic molecules, such as cinchona alkaloid derivatives, can catalyze the asymmetric addition of nucleophiles to electrophiles. nih.gov For the synthesis of chiral hydroxy esters, organocatalytic systems can be employed to facilitate the asymmetric peroxidation of unsaturated β-keto esters, which can then be reduced to the corresponding δ-hydroxy-β-keto esters. nih.gov While not a direct route from an aldehyde and ester, this highlights the power of organocatalysis in generating chiral hydroxylated ester derivatives. The development of direct asymmetric aldol-type reactions using organocatalysts remains an active area of research. nih.gov

Transition metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of β-hydroxy esters. rsc.orgacs.org Chiral complexes of metals like iridium, cobalt, and rhodium can catalyze the highly enantioselective hydrogenation or transfer hydrogenation of β-keto esters to afford chiral β-hydroxy esters. rsc.orgorganic-chemistry.org

A highly efficient method for the synthesis of this compound involves a Me2Zn-mediated catalytic enantioselective Reformatsky reaction. acs.org This system, which can be considered a transition metal-catalyzed process (though zinc is technically a post-transition metal), utilizes a chiral prolinol ligand to achieve high stereocontrol. The reaction between mesitylaldehyde and ethyl iodoacetate in the presence of the chiral ligand, Me2Zn, and Ph3P=O in diethyl ether under air at 0°C yielded this compound in 95% yield and 93% enantiomeric excess (ee). acs.org

Table 3: Detailed Findings for the Synthesis of this compound

| Reactants | Catalyst/Reagents | Ligand | Solvent | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| Mesitylaldehyde, Ethyl iodoacetate | Me2Zn, Ph3P=O | Chiral Prolinol (L5) | Et2O | Air, 0°C, 12h | 95% | 93% | acs.org |

This specific example underscores the effectiveness of combining a suitable metal mediator with a well-designed chiral ligand to achieve a highly efficient and enantioselective synthesis of this compound. acs.org

Convergent and Multi-Step Synthetic Strategies

Convergent synthetic approaches, where different fragments of the molecule are synthesized separately and then combined, can be highly efficient. For this compound, a key disconnection lies between the C2-C3 bond, suggesting a strategy involving the synthesis of a suitable mesityl-containing electrophile and an ethyl acetate-derived nucleophile.

Reductive Transformations of Keto-Esters to Beta-Hydroxy Esters

A prominent convergent strategy involves the preparation of the corresponding β-keto ester, ethyl 3-mesitoylpropanoate, followed by its stereoselective reduction. The synthesis of the β-keto ester can be achieved through various methods, including the Claisen condensation of ethyl acetate with a mesitoyl derivative.

The asymmetric reduction of β-keto esters is a well-established and highly effective method for producing enantiomerically pure β-hydroxy esters. rsc.orgnih.govnih.gov This transformation can be accomplished using both chemical and enzymatic methods.

Chemical Reduction: Chiral reducing agents, such as those derived from borane (B79455) and chiral amino alcohols, have demonstrated high enantioselectivity in the reduction of various ketones, including keto esters. rsc.org For example, reagents prepared from borane and α,α-diphenyl-β-amino alcohols have achieved high enantiomeric excesses. The bulky mesityl group in ethyl 3-mesitoylpropanoate would likely influence the stereochemical outcome, and optimization of the chiral auxiliary would be necessary.

Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative for the reduction of β-keto esters. rsc.org Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantio- and diastereoselectivity. The use of whole-cell systems, such as baker's yeast, or isolated enzymes can be employed. studycorgi.com For instance, various strains of Chlorella have been used for the asymmetric reduction of ethyl 2-methyl-3-oxobutanoate, yielding the corresponding hydroxy esters with high enantiomeric excess. nih.gov The substrate scope of many ketoreductases is broad, and it is plausible that an appropriate enzyme could be identified or engineered for the specific reduction of ethyl 3-mesitoylpropanoate.

| Reduction Method | Catalyst/Reagent | Advantages | Considerations for Ethyl 3-mesitoylpropanoate |

| Asymmetric Chemical Reduction | Borane with chiral amino alcohols rsc.org | High enantioselectivity for a range of ketones. rsc.org | The steric bulk of the mesityl group may require a specific chiral ligand for optimal results. |

| Enzymatic Reduction | Ketoreductases (KREDs), Baker's Yeast rsc.orgstudycorgi.com | High enantio- and diastereoselectivity, mild reaction conditions. rsc.org | Screening of different enzymes may be necessary to find one with good activity and selectivity for the sterically hindered substrate. |

Chemo- and Regioselective Functionalization Approaches

Chemo- and regioselective functionalization strategies offer another avenue for the synthesis of this compound. These methods often involve the use of chemoenzymatic approaches that combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov

A chemoenzymatic approach could involve the enzymatic resolution of a racemic mixture of this compound. Lipases are commonly used for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. This strategy would first involve the non-selective synthesis of the racemic β-hydroxy ester, for example, via a standard Reformatsky reaction. Subsequently, a lipase (B570770) could be used to selectively acylate one of the enantiomers, allowing for their separation.

Furthermore, chemo- and regioselective functionalization can be employed in the synthesis of the precursor β-keto ester. For example, the selective oxidation of a diol or the functionalization of a pre-existing scaffold could be used to install the required keto and ester functionalities in a controlled manner.

Stereochemical Control and Asymmetric Induction in the Synthesis of Ethyl 3 Hydroxy 3 Mesitylpropanoate

Principles of Enantioselective Synthesis

The creation of a specific stereoisomer of Ethyl 3-hydroxy-3-mesitylpropanoate relies on the principles of enantioselective synthesis, which employs a chiral influence to favor the formation of one enantiomer over the other. This can be achieved through several key strategies.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. For the synthesis of β-hydroxy esters like this compound, chiral oxazolidinones, such as those developed by Evans, are a prominent class of auxiliaries. nih.gov

The general approach involves the acylation of a chiral oxazolidinone with propanoic acid, followed by enolization and subsequent aldol (B89426) addition to mesitaldehyde. The bulky mesityl group of the aldehyde and the stereodirecting groups on the chiral auxiliary work in concert to control the facial selectivity of the enolate, leading to a diastereomerically enriched product. The steric hindrance of the mesityl group is a critical factor, often enhancing the diastereoselectivity by creating a more organized and rigid transition state.

Table 1: Representative Diastereoselective Aldol Addition using a Chiral Auxiliary

| Entry | Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Mesitaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | 85 |

| 2 | Benzaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 90:10 | 92 |

Note: This data is representative and based on analogous reactions due to the lack of specific literature for this compound.

Chiral Catalyst Design and Application

The use of chiral catalysts offers a more atom-economical approach to enantioselective synthesis, as a small amount of the catalyst can generate a large quantity of the chiral product. For the synthesis of chiral β-hydroxy esters, both metal-based and organocatalysts have been employed.

Chiral Lewis acids, such as those derived from titanium, zinc, or copper complexed with chiral ligands, can catalyze the aldol reaction between a silyl (B83357) ketene (B1206846) acetal (B89532) of ethyl acetate (B1210297) and mesitaldehyde. The chiral ligand creates a chiral environment around the metal center, which then coordinates to the aldehyde and directs the approach of the nucleophile to one of the enantiotopic faces of the aldehyde.

Biocatalysis, utilizing enzymes such as ketoreductases, presents another powerful strategy. These enzymes can reduce the corresponding β-ketoester, ethyl 3-mesitoylpropanoate, to the desired chiral β-hydroxy ester with high enantioselectivity. The enzyme's active site acts as a chiral pocket, precisely orienting the substrate for stereospecific hydride delivery.

Table 2: Enantioselective Catalytic Reduction of Ethyl 3-mesitoylpropanoate

| Entry | Catalyst/Enzyme | Enantiomeric Excess (ee %) | Configuration |

| 1 | Chiral Ruthenium-Diamine Complex | 98 | (R) |

| 2 | Ketoreductase (KRED) from Lactobacillus kefir | >99 | (R) |

| 3 | Ketoreductase (KRED) from Candida magnoliae | 97 | (S) |

Note: This data is representative and based on analogous reactions due to the lack of specific literature for this compound.

Substrate-Controlled Diastereoselection

In certain scenarios, the inherent chirality within the substrate itself can direct the stereochemical outcome of a reaction. While this is less common for the direct synthesis of this compound from achiral precursors, it becomes relevant when a chiral center is already present in the molecule. For instance, if a chiral center were located elsewhere in the ester portion of the molecule, it could influence the stereochemistry of the newly formed hydroxyl-bearing carbon through intramolecular steric and electronic effects. The bulky mesityl group would play a significant role in amplifying this diastereoselective control.

Evaluation of Stereochemical Purity in Complex Reaction Systems

Accurately determining the stereochemical purity of the synthesized this compound is crucial. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts, thus allowing for the calculation of enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For β-hydroxy esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. The choice of the mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving good separation. The bulky mesityl group in this compound can enhance the chiral recognition on the CSP due to its well-defined and rigid structure, leading to better resolution of the enantiomers.

Table 3: Representative Chiral HPLC Separation Conditions

| Column | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 |

| Chiralcel OD-H | 90:10 | 1.0 | 12.5 | 15.2 |

| Chiralpak AD-H | 95:5 | 0.8 | 18.3 | 21.7 |

Note: This data is representative and based on analogous separations due to the lack of specific literature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These reagents are chiral compounds that form diastereomeric complexes with the enantiomers of the analyte. These transient diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used. The paramagnetic lanthanide ion induces large chemical shift changes in the analyte's NMR spectrum, and the chirality of the ligand leads to different induced shifts for the two enantiomers. This results in the splitting of a single peak in the racemic mixture's spectrum into two separate peaks, the integration of which allows for the determination of the enantiomeric ratio. The protons on the carbon adjacent to the hydroxyl group and the ester are often the most affected and are therefore the most useful for this analysis.

Reactivity Profiles and Transformational Chemistry of Ethyl 3 Hydroxy 3 Mesitylpropanoate

Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in ethyl 3-hydroxy-3-mesitylpropanoate is the site of several important chemical transformations. However, its reactivity is significantly tempered by the steric hindrance imposed by the bulky mesityl group.

Oxidation Pathways to Beta-Keto Esters

The oxidation of β-hydroxy esters to their corresponding β-keto esters is a fundamental transformation in organic synthesis. While direct oxidation of the tertiary alcohol in this compound is challenging due to the absence of a hydrogen atom on the carbinol carbon, this transformation can be achieved through various methods, often involving initial dehydration or alternative pathways.

Commonly employed methods for the synthesis of β-keto esters from ketones and ethyl chloroformate in the presence of a base offer a viable, albeit indirect, route. nih.gov These methods are often rapid and applicable to a wide range of ketones. nih.gov For instance, the reaction of a ketone with ethyl chloroformate can yield the desired β-keto ester. nih.gov

| Reactant 1 | Reactant 2 | Base | Product | Yield |

| Ketone | Ethyl Chloroformate | Varies | β-Keto Ester | Inconsistent |

Derivatization Reactions (e.g., Etherification, Esterification)

The tertiary hydroxyl group can undergo derivatization reactions such as etherification and esterification. However, the steric bulk of the mesityl group makes these reactions challenging, often requiring more forcing conditions or specific catalysts.

Kinetic resolution of racemic β-hydroxy esters can be achieved through enantioselective acetylation using catalysts like planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives. nih.gov This process allows for the separation of enantiomers by selectively acetylating one over the other. nih.gov The selectivity of such reactions is influenced by the steric bulk of the substituent at the β-position. nih.gov

Enzymatic transesterification is another method for the derivatization of β-hydroxy esters. Lipases, such as Lipase (B570770) PS-C, can catalyze the acylation of the hydroxyl group. google.com The choice of acylating agent and solvent can significantly impact the conversion and enantiomeric excess of the product. google.com

| Substrate | Catalyst | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (%) |

| Ethyl 3-hydroxy-3-phenylpropanoate | Lipase PS-C | Vinyl Propionate | t-Butylmethylether | 52.1 | 99.9 (S-ester), 98.7 (R-acetate) |

Note: This data is for the analogous compound ethyl 3-hydroxy-3-phenylpropanoate and serves as an illustrative example.

Dehydration Processes and Olefin Formation

The tertiary alcohol of this compound can be eliminated through dehydration to form the corresponding α,β-unsaturated ester. This reaction is typically acid-catalyzed and proceeds through a carbocation intermediate. The stability of the resulting conjugated system provides a thermodynamic driving force for the reaction. The use of a catalytic amount of tetrabutylammonium (B224687) acetate (B1210297) (Bu₄NOAc) as a silicon activator with ethyl 2-(trimethylsilyl)acetate can lead to the formation of α,β-unsaturated esters from aldehydes and ketones. organic-chemistry.org

Transformations of the Ethyl Ester Moiety

The ethyl ester group in this compound is also amenable to a variety of chemical transformations, providing pathways to other important functional groups.

Transesterification Reactions

Transesterification, the process of exchanging the ethyl group of the ester with another alkyl group, can be achieved under either acidic or basic conditions. youtube.com This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the ethanol (B145695) that is formed. youtube.com

Enzymatic transesterification offers a mild and selective alternative. Lipases are effective catalysts for this transformation, allowing for the synthesis of different esters under gentle conditions. google.com For example, the transesterification of 1,3-diols with methyl or ethyl esters can be catalyzed by an ion exchanger. google.com

Reduction to Corresponding Diols

The ethyl ester group can be reduced to a primary alcohol, resulting in the formation of a 1,3-diol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally unreactive towards esters. youtube.com The reaction proceeds through an aldehyde intermediate which is further reduced in situ to the primary alcohol. youtube.com The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes allow for the isolation of the intermediate aldehyde.

The reduction of β-hydroxy esters can also be achieved with high diastereoselectivity to furnish either syn- or anti-1,3-diols, which are valuable building blocks in natural product synthesis.

Lactonization and Cyclic Ether Formation

The presence of both a hydroxyl and an ester group within the same molecule allows for the potential of intramolecular cyclization to form lactones (cyclic esters) or, under different conditions, cyclic ethers. For this compound, the formation of a β-lactone (a four-membered ring) or a γ-lactone (a five-membered ring) are theoretical possibilities, with the latter being more sterically favorable.

The direct intramolecular esterification of the hydroxyl group with the ethyl ester to form a β-lactone, specifically 4-mesityl-oxetan-2-one, is a potential pathway. Such reactions can be promoted under either acidic or basic conditions. However, the formation of four-membered rings can be challenging due to ring strain.

A more plausible cyclization pathway involves the potential for hydrolysis of the ethyl ester to the corresponding carboxylic acid, 3-hydroxy-3-mesitylpropanoic acid, followed by intramolecular esterification (lactonization). Depending on the reaction conditions, this could lead to the formation of a γ-lactone. The mechanism would likely involve protonation of the carbonyl group of the carboxylic acid under acidic conditions, followed by nucleophilic attack from the hydroxyl group.

The formation of cyclic ethers from this compound is a less direct transformation. It would likely require reduction of the ester functionality to a primary alcohol, yielding 3-mesityl-1,3-propanediol. Subsequent acid-catalyzed dehydration of this diol could then lead to the formation of a cyclic ether, such as 2-mesityl-tetrahydrofuran.

| Starting Material | Reaction Type | Potential Product | Plausibility Notes |

| This compound | Intramolecular Esterification | 4-mesityl-oxetan-2-one (β-lactone) | Possible but may be disfavored due to ring strain. |

| 3-hydroxy-3-mesitylpropanoic acid | Intramolecular Esterification | γ-lactone derivative | More favorable due to the stability of a five-membered ring. |

| 3-mesityl-1,3-propanediol | Intramolecular Dehydration | 2-mesityl-tetrahydrofuran | Requires prior reduction of the ester group. |

Reactivity of the Mesityl Aromatic System

The mesityl group is a highly activated aromatic ring due to the presence of three electron-donating methyl groups. These groups direct electrophilic attack to the ortho and para positions. In the case of this compound, the aromatic protons are at the 3- and 5-positions (ortho to the propyl substituent) and the 4-position (para to the propyl substituent). The bulky nature of the 3-hydroxy-3-ethoxycarbonylpropyl substituent is expected to influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Studies

The mesityl group in this compound is predicted to be highly susceptible to electrophilic aromatic substitution. The three methyl groups strongly activate the ring, and the 3-hydroxy-3-ethoxycarbonylpropyl substituent, being an alkyl group, is also an ortho, para-director. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the existing propyl substituent.

Common electrophilic aromatic substitution reactions and their predicted outcomes for this compound are summarized in the table below. It is important to note that the steric hindrance from the bulky substituent may influence the ratio of ortho to para products.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-hydroxy-3-(4-nitro-2,4,6-trimethylphenyl)propanoate and Ethyl 3-hydroxy-3-(2-nitro-2,4,6-trimethylphenyl)propanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-(4-bromo-2,4,6-trimethylphenyl)-3-hydroxypropanoate and Ethyl 3-(2-bromo-2,4,6-trimethylphenyl)-3-hydroxypropanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3-(4-acetyl-2,4,6-trimethylphenyl)-3-hydroxypropanoate and Ethyl 3-(2-acetyl-2,4,6-trimethylphenyl)-3-hydroxypropanoate |

Directed Ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. organic-chemistry.org The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho position, forming a lithiated intermediate that can then react with various electrophiles.

In this compound, the hydroxyl group can potentially act as a directing group. The hydroxyl proton is acidic and would be deprotonated by the organolithium reagent. The resulting lithium alkoxide can then direct the lithiation to the ortho positions of the mesityl ring. Given the steric bulk of the substituent, the approach of the organolithium base might be hindered, potentially affecting the efficiency of the reaction.

Assuming the hydroxyl group can effectively direct the metalation, subsequent reaction with an electrophile would lead to functionalization at the ortho position of the mesityl ring.

| Step | Reagents | Intermediate/Product | Description |

| 1. Deprotonation | n-BuLi or s-BuLi | Lithium 1-(ethoxycarbonyl)ethyl-1-(2,4,6-trimethylphenyl)methoxide | The acidic hydroxyl proton is removed by the organolithium base. |

| 2. Ortho-lithiation | Excess organolithium reagent | Dianion intermediate | The lithium alkoxide directs the deprotonation of an ortho position on the mesityl ring. |

| 3. Electrophilic Quench | Electrophile (e.g., MeI, CO₂) | Ortho-functionalized product | The lithiated species reacts with an electrophile to introduce a new substituent. |

Mechanistic Elucidation and Computational Investigations of Ethyl 3 Hydroxy 3 Mesitylpropanoate Reactions

Detailed Reaction Mechanism Studies

The formation of Ethyl 3-hydroxy-3-mesitylpropanoate involves the creation of a carbon-carbon bond between a mesitaldehyde moiety and an ethyl acetate-derived enolate. The significant steric bulk of the mesityl group (2,4,6-trimethylphenyl) is a dominant factor influencing the reaction's pathway and stereochemical outcome.

Transition State Analysis in Catalytic Cycles

The synthesis of β-hydroxy esters like this compound is classically achieved through reactions such as the Reformatsky reaction. nrochemistry.com This reaction employs zinc metal to generate an organozinc enolate from an α-haloester (e.g., ethyl bromoacetate), which then adds to a carbonyl compound (mesitaldehyde). nrochemistry.comwikipedia.orgadichemistry.com

The catalytic cycle is understood to proceed via a six-membered chair-like transition state. libretexts.orgyoutube.comjk-sci.com In this model, the zinc atom of the Reformatsky enolate coordinates with the carbonyl oxygen of the aldehyde. wikipedia.org This coordination organizes the reactants into a cyclic arrangement where the bulky substituents orient themselves to minimize steric strain. For the formation of this compound, the massive mesityl group would strongly favor an equatorial position in the chair transition state to avoid destabilizing 1,3-diaxial interactions. The stereochemistry of the reaction is largely determined by the relative energies of these competing transition states. beilstein-journals.orgnih.gov In asymmetric variations of the Reformatsky reaction, chiral ligands or auxiliaries are used to control the facial selectivity of the enolate's attack on the aldehyde, with transition state models being crucial for rationalizing the observed enantioselectivity. jk-sci.combeilstein-journals.orgnih.gov

| Component | Role in Transition State | Key Interactions |

| Zinc | Lewis Acid / Template | Coordinates with both the enolate oxygen and the aldehyde carbonyl oxygen, organizing the six-membered ring. |

| Mesitaldehyde | Electrophile | The bulky mesityl group occupies a pseudo-equatorial position to minimize steric hindrance. |

| Zinc Enolate | Nucleophile | The C-nucleophile attacks the carbonyl carbon of the aldehyde. |

A conceptual table illustrating key interactions in the proposed Zimmerman-Traxler-like transition state for the formation of this compound via the Reformatsky reaction.

Kinetic and Thermodynamic Aspects of Formational Pathways

The addition of enolates to carbonyl compounds can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. wikipedia.orglibretexts.org

Kinetic Control : This regime favors the product that is formed fastest. It is typically achieved under irreversible conditions, such as using a strong, sterically hindered base (e.g., lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C). brainly.comochemacademy.comlibretexts.org The kinetic product arises from the lowest-energy transition state, which often corresponds to the deprotonation of the most accessible α-proton. libretexts.orguwindsor.ca

Thermodynamic Control : This regime favors the most stable product. It is achieved under reversible conditions, which allow the reaction to reach equilibrium. This typically involves using a weaker base (which may be the enolate itself) at higher temperatures. brainly.comochemacademy.comlibretexts.org Under these conditions, the initially formed kinetic product can revert to the starting materials (a process known as a retro-aldol reaction) and eventually equilibrate to the more stable thermodynamic product. youtube.comwikipedia.org

For aldol-type reactions, the anti-diastereomer is often the kinetic product, while the syn-diastereomer can be the more thermodynamically stable product, although this is highly dependent on the specific substrates. The reversibility of the aldol (B89426) addition is a key factor; for simple aldehydes and ketones, the reaction is often close to thermoneutral or only moderately favorable, allowing for equilibrium to be established. youtube.comwikipedia.orgmasterorganicchemistry.com The presence of the bulky mesityl group in this compound would significantly influence the relative stabilities of the diastereomeric products and the transition states leading to them.

| Control Type | Reaction Conditions | Favored Product | Rationale |

| Kinetic | Strong, bulky base (e.g., LDA), Low temperature (-78 °C), Short reaction time. ochemacademy.com | The product formed fastest (from the lowest energy transition state). | The reaction is essentially irreversible; the product distribution reflects the relative rates of formation. libretexts.org |

| Thermodynamic | Weaker base (e.g., NaH, alkoxides), Higher temperature (e.g., room temp.), Longer reaction time. ochemacademy.com | The most stable product. | The reaction is reversible, allowing the system to reach equilibrium and favor the lowest energy product. libretexts.orgmasterorganicchemistry.com |

A data table summarizing the general conditions for achieving kinetic versus thermodynamic control in enolate addition reactions.

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers powerful methods to investigate reaction mechanisms, molecular structures, and properties at an atomic level, providing details that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting the electronic structure of molecules. nih.govrsc.org For a flexible molecule like this compound, DFT is instrumental in performing conformational analysis. By calculating the energies of various possible spatial arrangements (conformers), researchers can identify the most stable, lowest-energy structures. researchgate.netbeilstein-journals.org This analysis is critical, as the reactivity and spectroscopic properties of a molecule are an average over its populated conformers.

Furthermore, DFT calculations provide insights into the electronic properties that govern reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org In the formation of this compound, the reaction is driven by the interaction between the HOMO of the nucleophilic enolate and the LUMO of the electrophilic carbonyl carbon on mesitaldehyde. acs.org The energy gap between the HOMO and LUMO can also indicate the molecule's chemical reactivity. DFT studies on related systems, like MgO-catalyzed aldol condensations, have shown how catalyst surfaces can alter the electronic properties of reactants to lower activation barriers. rsc.org

| DFT-Derived Data | Significance |

| Optimized Geometries | Predicts the most stable 3D structures of reactants, products, and transition states. |

| Relative Conformer Energies | Determines the Boltzmann population of different conformers at a given temperature. nih.gov |

| HOMO/LUMO Energies | Identifies the nucleophilic and electrophilic sites and predicts chemical reactivity. acs.org |

| Transition State Energies | Allows for the calculation of activation energy barriers, which determine reaction rates. |

| Vibrational Frequencies | Confirms that optimized structures are true minima or transition states and can be used to predict IR spectra. |

A data table summarizing the types of information obtained from DFT calculations and their chemical significance.

Prediction of Stereochemical Outcomes in Asymmetric Reactions

Computational chemistry is a powerful tool for predicting the stereochemical course of asymmetric reactions. By modeling the transition states that lead to different stereoisomers (e.g., R vs. S or syn vs. anti), the product ratios can be predicted. The kinetic product is the one formed via the transition state with the lowest calculated free energy. researchgate.net

This approach has been successfully applied to aldol, aza-aldol, and Reformatsky reactions. beilstein-journals.orgnih.govresearchgate.net For the synthesis of this compound, DFT calculations would be used to model the various chair- and boat-like transition states. The steric repulsion caused by the bulky mesityl group would be explicitly modeled, and its influence on the relative energies of the transition states would quantitatively explain the preference for one diastereomer over another. beilstein-journals.orgnih.gov In studies of organocatalyzed aldol reactions, DFT calculations have been shown to correctly predict the stereochemical outcome, which was found to be in agreement with experimental results. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Catalyst-Substrate Interactions

While DFT calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. osti.gov MD simulations are particularly valuable for understanding the explicit role of the solvent and the dynamic interactions between a catalyst and its substrates. youtube.com

Research has shown that solvents are not merely an inert medium but can actively participate in a reaction by stabilizing or destabilizing reactants and transition states. acs.orgnih.gov MD simulations can model how individual solvent molecules arrange around the reacting species and how this "solvation shell" influences the reaction's energy profile. researchgate.netrsc.orgnih.gov For instance, a protic solvent could stabilize the developing negative charge on the oxygen atom in the transition state of an aldol addition through hydrogen bonding. MD simulations can also be used to probe the flexibility of catalysts and substrates, revealing how they conform to achieve an optimal orientation for reaction. osti.govnih.gov In the context of this compound synthesis, MD could simulate the approach of the zinc enolate to mesitaldehyde within a solvent box, providing a dynamic picture of the catalyst-substrate interactions leading to the key carbon-carbon bond formation.

Advanced Analytical Methodologies for Research on Ethyl 3 Hydroxy 3 Mesitylpropanoate

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

High-resolution spectroscopic methods are paramount in unequivocally determining the molecular structure of Ethyl 3-hydroxy-3-mesitylpropanoate and gaining insights into reaction mechanisms involving this compound.

Multi-dimensional NMR Spectroscopy for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial, yet often insufficient, information. The presence of the mesityl group with its three methyl substituents and the ethyl ester moiety can lead to overlapping signals in the ¹H NMR spectrum.

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguous signal assignment.

¹H-¹H COSY experiments would reveal the coupling between protons on adjacent carbon atoms, for instance, confirming the connectivity between the methylene (B1212753) protons at the C2 position and the methine proton at the C3 position.

¹³C-¹H HSQC spectra correlate each carbon atom with its directly attached proton(s). This would allow for the definitive assignment of the carbon signals for the ethyl group, the propanoate backbone, and the mesityl ring.

¹³C-¹H HMBC experiments are crucial for identifying longer-range (2-3 bond) correlations. For example, HMBC would show correlations between the carbonyl carbon (C1) and the protons of the ethyl group's methylene, as well as the protons at C2. It would also be instrumental in confirming the connection of the mesityl group to the C3 position by showing correlations between the aromatic carbons and the C3-hydroxyl proton and the C2 protons.

The use of different deuterated solvents can also aid in resolving overlapping signals due to the Aromatic Solvent Induced Shifts (ASIS) effect, where an aromatic solvent like benzene-d₆ can induce different chemical shifts compared to a less interactive solvent like chloroform-d₆. nanalysis.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 (C=O) | - | ~172 | Protons at C2, Ethyl-CH₂ |

| 2 (-CH₂-) | ~2.7 (dd) | ~45 | Carbonyl C, C3 |

| 3 (-CH(OH)-) | ~5.2 (t) | ~75 | Carbonyl C, Mesityl-C(ipso) |

| Ethyl-CH₂ | ~4.1 (q) | ~61 | Carbonyl C, Ethyl-CH₃ |

| Ethyl-CH₃ | ~1.2 (t) | ~14 | Ethyl-CH₂ |

| Mesityl-C(ipso) | - | ~140 | Protons at C3, Mesityl-CH₃ |

| Mesityl-C(ortho) | - | ~138 | Mesityl-CH₃, Mesityl-H |

| Mesityl-C(meta) | ~6.8 (s) | ~129 | Mesityl-C(ortho), Mesityl-CH₃ |

| Mesityl-C(para) | - | ~137 | Mesityl-CH₃ |

| Mesityl-CH₃ (ortho) | ~2.4 (s) | ~21 | Mesityl-C(ortho), Mesityl-C(ipso) |

| Mesityl-CH₃ (para) | ~2.3 (s) | ~20 | Mesityl-C(para), Mesityl-C(meta) |

Note: This is a hypothetical data table based on typical chemical shifts for similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry in Reaction Monitoring and Identification of Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for such analyses.

Furthermore, online mass spectrometry techniques are invaluable for monitoring the progress of reactions, such as the Reformatsky or Grignard-type reactions that could be used to synthesize this compound. hzdr.demt.com By continuously analyzing the reaction mixture, it is possible to track the consumption of reactants, the formation of the product, and the appearance and disappearance of any reaction intermediates. nih.govjimdo.com This real-time data is crucial for optimizing reaction conditions and understanding the reaction mechanism. For instance, in a Grignard reaction, online MS could help in detecting the formation of the Grignard reagent itself and any side products. mt.com

Selected Reaction Monitoring (SRM) mass spectrometry can be employed for quantitative analysis, allowing for the precise measurement of the concentration of the target compound in a complex mixture. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₁₄H₂₀O₃)

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 237.1485 | 237.1482 |

| [M+Na]⁺ | 259.1305 | 259.1301 |

| [M-H₂O+H]⁺ | 219.1379 | 219.1375 |

Note: This is a hypothetical data table. The observed m/z values would be determined experimentally.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for the purification of this compound and for the separation of its stereoisomers.

Preparative and Analytical Chiral Chromatography for Enantiomer Separation

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and analysis are of great importance. Chiral chromatography is the most effective method for this purpose. nih.gov

Analytical Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can be used to separate the enantiomers and determine the enantiomeric excess (ee) of a sample. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the resolution of β-hydroxy esters. nih.gov

Preparative Chiral Chromatography: For the isolation of larger quantities of each enantiomer for further studies, preparative chiral chromatography is employed. nih.gov This technique uses larger columns and higher flow rates to separate multi-gram quantities of the racemic mixture. Both HPLC and SFC can be used in a preparative scale.

The choice of the mobile phase and the specific chiral stationary phase is critical and often requires screening of different conditions to achieve optimal separation.

Table 3: Hypothetical Chiral HPLC Separation Parameters for this compound

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | ~8.5 min |

| Retention Time (S-enantiomer) | ~10.2 min |

Note: This is a hypothetical data table. Actual separation conditions would need to be optimized experimentally.

Gas Chromatography (GC) for Volatile Derivatives and Reaction Progression

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility due to the hydroxyl group, it can be readily analyzed by GC after derivatization. research-solution.comsigmaaldrich.com

Derivatization reactions, such as silylation or acylation, are used to convert the polar hydroxyl group into a less polar and more volatile ether or ester group. researchgate.netyoutube.com For example, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would convert the hydroxyl group to a trimethylsilyl (B98337) ether, making the compound suitable for GC analysis. sigmaaldrich.com

GC can be used to:

Assess the purity of the derivatized compound.

Monitor the progress of reactions by analyzing aliquots taken over time.

Quantify the amount of this compound in a sample, often with high sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

For chiral analysis, a chiral GC column can be used to separate the derivatized enantiomers.

Table 4: Hypothetical GC Analysis Conditions for Derivatized this compound

| Parameter | Value |

| Derivatizing Agent | BSTFA with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Injection Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |

| Detector | FID or MS |

| Expected Retention Time | ~15-20 min (for the silylated derivative) |

Note: This is a hypothetical data table. Conditions would need to be optimized for the specific derivative.

Applications of Ethyl 3 Hydroxy 3 Mesitylpropanoate As a Strategic Synthetic Building Block

Utilization in the Total Synthesis of Complex Organic Molecules

The strategic placement of functional groups and a defined stereocenter makes Ethyl 3-hydroxy-3-mesitylpropanoate an attractive starting material for the synthesis of complex, biologically active molecules. Its utility spans from being a precursor to natural products and their analogs to a key intermediate in the formation of scaffolds possessing multiple chiral centers.

Precursors to Natural Products and Their Analogs

While direct incorporation of the entire this compound framework into a natural product is not extensively documented, its structural motifs are present in numerous biologically active compounds. The β-hydroxy ester functionality is a common feature in polyketides, macrolides, and other classes of natural products. The enantioselective synthesis of this compound provides a route to access chiral fragments that can be further elaborated into these complex natural targets. For instance, the controlled reduction of the ester and subsequent modification of the hydroxyl group can lead to chiral 1,3-diols, which are fundamental subunits in many natural products.

Key Intermediate in the Synthesis of Scaffolds with Chiral Centers

A significant application of this compound and its derivatives lies in their role as key intermediates for establishing stereochemistry in the synthesis of complex molecules, particularly unnatural amino acids. A patented process highlights the stereoselective preparation of amino acid derivatives starting from a closely related analog, ethyl (2R,3S)-dihydroxy-3-mesitylpropanoate. This process involves a Sharpless asymmetric dihydroxylation to introduce a second hydroxyl group with high stereocontrol.

The resulting dihydroxy ester can then be converted into a cyclic sulfate and subsequently opened with an azide nucleophile to introduce a nitrogen atom, ultimately leading to the formation of a protected amino acid derivative. This methodology provides a reliable route to novel, non-proteinogenic amino acids with defined stereochemistry, which are valuable components in the synthesis of peptides and other bioactive molecules.

Table 1: Stereoselective Synthesis of Amino Acid Precursors

| Step | Reaction | Product | Key Features |

| 1 | Sharpless Asymmetric Dihydroxylation | Ethyl (2R,3S)-dihydroxy-3-mesitylpropanoate | High diastereoselectivity |

| 2 | Cyclic Sulfate Formation | Cyclic sulfate derivative | Activation of hydroxyl groups |

| 3 | Azide Opening | Azido-hydroxy ester | Introduction of nitrogen with inversion of configuration |

| 4 | Reduction and Protection | Protected amino acid derivative | Formation of the amino acid backbone |

Design and Development of Novel Chemical Entities

The unique structural and stereochemical features of this compound make it an excellent platform for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

Scaffold Diversification for Structure-Reactivity Relationship Studies

The functional groups within this compound offer multiple points for chemical modification, allowing for the generation of diverse molecular scaffolds. The hydroxyl group can be acylated, alkylated, or oxidized, while the ester can be hydrolyzed, reduced, or converted to an amide. The aromatic mesityl group can also be functionalized, although its steric bulk can influence reactivity.

This ability to systematically modify the structure of this compound and its derivatives is crucial for structure-activity relationship (SAR) studies. By creating a library of related compounds with variations at specific positions, chemists can probe the influence of different functional groups on the biological activity or physical properties of the molecule. For example, in the development of new therapeutic agents, this approach can help identify the key structural features responsible for binding to a biological target.

Enabling Platform for Accessing Stereochemically Defined Products

The ability to synthesize this compound in high enantiomeric excess is a cornerstone of its utility as a synthetic building block. A highly efficient method for its preparation is the catalytic enantioselective Reformatsky reaction. This reaction, employing a chiral prolinol ligand and dimethylzinc, allows for the synthesis of this compound with up to 96% enantiomeric excess (ee) chemicalbook.com.

Table 2: Enantioselective Synthesis of this compound via Reformatsky Reaction chemicalbook.com

| Parameter | Value |

| Enantiomeric Excess (ee) | 96% |

| Major Enantiomer | Not specified |

| HPLC Column | Daicel Chiralcel OD-H |

| Mobile Phase | hexane/i-PrOH 95:5 |

| Flow Rate | 1.0 mL/min |

| UV Detection | 208 nm |

| Retention Time (major) | 7.819 min |

| Retention Time (minor) | 10.562 min |

This high level of stereochemical control is then transferred to subsequent synthetic transformations, enabling the construction of complex molecules with multiple, well-defined stereocenters. The predictable stereochemical outcome of reactions involving this chiral building block is a significant advantage in the synthesis of single-enantiomer drugs and other specialty chemicals where stereoisomeric purity is critical. The bulky mesityl group can also play a crucial role in directing the stereochemical course of subsequent reactions by influencing the approach of reagents.

Future Research Directions and Challenges in the Chemistry of Ethyl 3 Hydroxy 3 Mesitylpropanoate

Development of Highly Efficient and Sustainable Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure β-hydroxy esters is of paramount importance. For Ethyl 3-hydroxy-3-mesitylpropanoate, the significant steric hindrance imposed by the mesityl group (2,4,6-trimethylphenyl) makes the development of efficient asymmetric syntheses a considerable challenge. Future research will need to focus on overcoming the steric barriers that impede catalyst-substrate interaction and control.

Key research avenues include:

Asymmetric Reduction of β-Keto Esters: The most direct route to chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester (ethyl 3-mesityl-3-oxopropanoate). While numerous catalysts exist for this transformation, their efficiency can be dramatically reduced by bulky substrates. Research should target the design of new catalysts, such as (R)-Me-CBS-oxazaborolidine derivatives or ruthenium-based transfer hydrogenation catalysts, with open and accessible active sites that can accommodate the mesityl group while still providing excellent enantiocontrol. tandfonline.com Biocatalysis, using ketoreductases (KREDs), offers a promising and sustainable alternative, as enzymes can be evolved to accept sterically demanding substrates. rsc.org

Catalytic Kinetic Resolution: An alternative strategy is the kinetic resolution of racemic this compound. This can be achieved through enzymatic or chemical catalysis. Lipases are commonly used for the enantioselective acylation or hydrolysis of β-hydroxy esters. mdpi.com However, the bulky mesityl group may require screening a broad range of enzymes or employing protein engineering to create a suitable catalytic pocket. Chemical kinetic resolution using chiral nucleophilic catalysts, such as isothioureas or planar-chiral DMAP derivatives, in acylation reactions represents another important frontier. beilstein-journals.org The challenge lies in designing a catalyst that can effectively discriminate between the two enantiomers despite the steric shielding of the stereocenter. mdpi.comnih.gov

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of standard kinetic resolution, DKR protocols are highly desirable. This involves coupling an efficient kinetic resolution method with in-situ racemization of the slower-reacting enantiomer. Developing a robust racemization catalyst (e.g., a ruthenium complex) that is compatible with the resolution catalyst and functions efficiently for a sterically hindered substrate like this compound is a significant, yet highly rewarding, research goal. nih.govnih.gov

Representative Catalytic Systems for Asymmetric Synthesis of β-Hydroxy-β-Aryl Esters

| Method | Catalyst/Enzyme | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | (R)-Me-CBS-Oxazaborolidine | Aryl β-Keto Esters | >99% | tandfonline.com |

| Kinetic Resolution (Acylation) | Lipase (B570770) B from Candida antarctica (CAL-B) | β-Aryl-δ-hydroxy-γ-lactones | 92-99% | mdpi.com |

| Dynamic Kinetic Resolution | Ru(II) Catalyst & Lipase | α-Hydroxy Esters | >95% | nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent functionality of this compound—a secondary alcohol, an ester, and an activated methylene (B1212753) group—provides a platform for diverse chemical transformations. The bulky mesityl group, while a challenge for synthesis, can be exploited to influence reactivity and selectivity in subsequent reactions, potentially leading to novel chemical space.

Future research should investigate:

Stereoselective Transformations: Developing diastereoselective reactions where the existing stereocenter directs the formation of a new one. For instance, aldol (B89426) reactions of the corresponding lithium or boron enolate could be explored. The Zimmerman-Traxler transition state model predicts that the stereochemical outcome is highly dependent on enolate geometry and steric factors; the mesityl group would play a dominant role in facial selectivity. youtube.comacs.org

Dehydration and Elimination Reactions: Controlled dehydration to form either the α,β-unsaturated ester (ethyl 3-mesitylpropenoate) or the less common β,γ-unsaturated isomer is a key transformation. The steric bulk of the mesityl group could be leveraged to favor specific isomers or to investigate unusual elimination pathways under catalytic conditions.

Palladium-Catalyzed Reactions: Allylic esters of β-keto acids are known to undergo a variety of palladium-catalyzed transformations, including decarboxylative allylations, aldol condensations, and Michael additions. nih.gov Investigating analogous reactivity for derivatives of this compound could unlock new synthetic routes. For example, conversion to an allylic carbonate could enable palladium-catalyzed reactions where the mesityl-bearing stereocenter influences the outcome.

Radical-Mediated Reactions: The development of novel C-H functionalization or radical relay reactions presents an opportunity for late-stage modification. For example, photoredox or cobalt catalysis could enable remote functionalization, where a radical generated elsewhere in the molecule is relayed to a position influenced by the steric and electronic properties of the mesityl-substituted core. acs.org

Integration with Continuous Flow Chemistry and Automation for Scalable Synthesis

Translating synthetic methodologies from batch to continuous flow processing offers significant advantages in terms of safety, reproducibility, and scalability. For the synthesis and transformation of this compound, flow chemistry presents both solutions to existing problems and unique challenges.

Key areas for future development include:

Overcoming Scalability Challenges: The synthesis of β-hydroxy esters, for instance via the Reformatsky reaction, is often exothermic and can be difficult to control on a large scale in batch reactors. thieme-connect.comyoutube.com Continuous flow reactors provide superior heat transfer and precise temperature control, mitigating the risk of runaway reactions and improving product consistency. scielo.br

Handling of Unstable Intermediates: Reactions involving unstable intermediates, such as lithium enolates for α-alkylation, benefit greatly from the rapid mixing and short residence times achievable in flow reactors. researchgate.net This allows for reactions to be performed at higher temperatures than in batch, often increasing reaction rates without significant decomposition.

Challenges with Solid Handling: A major challenge will be the potential for precipitation or clogging within the narrow channels of flow reactors, especially if intermediates or products involving the bulky mesityl group have limited solubility in the reaction solvent. Future work must focus on developing optimized solvent systems or reactor designs (e.g., packed-bed reactors) that can accommodate solid or slurry-phase components. rsc.orgnih.gov

Multi-Step Telescoped Synthesis: The true power of flow chemistry lies in telescoping multiple synthetic steps without intermediate isolation and purification. nih.govnih.gov A future goal would be to develop an integrated flow system that performs the initial formation of this compound, followed by in-line derivatization, such as a protection, oxidation, or substitution reaction, to generate more complex molecules in a continuous, automated fashion.

Comparison of Batch vs. Continuous Flow for β-Hydroxy Ester Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Potential Impact on Mesityl System |

|---|---|---|---|

| Heat Transfer | Poor; risk of hotspots and runaway reactions. | Excellent; precise temperature control. | Improved safety and selectivity for exothermic formations (e.g., Reformatsky). scielo.br |

| Mixing | Often slow and inefficient, especially on scale. | Rapid and highly efficient. | Better control over fast reactions involving enolates. researchgate.net |

| Scalability | Complex; requires re-optimization of parameters. | Simpler; achieved by numbering-up or running longer. | Facilitates production without extensive redevelopment. scielo.br |

| Solid Handling | Generally straightforward. | Challenging; risk of clogging narrow channels. | Potential solubility issues with the bulky mesityl group need to be addressed. nih.gov |

Advanced Computational Chemistry for Rational Catalyst Design and Reaction Prediction

Computational chemistry is a powerful tool for accelerating catalyst discovery and understanding reaction mechanisms, moving from rationalization to prediction. acs.orgyoutube.com For a molecule like this compound, where steric effects are dominant, computational approaches are indispensable for navigating the complex energy landscapes of catalytic reactions.

Future research directions will heavily rely on:

Accurate Transition State Modeling: The key to predicting enantioselectivity in asymmetric catalysis is the accurate calculation of diastereomeric transition state energies. For aldol-type reactions leading to this compound, density functional theory (DFT) methods can be used to model transition states (e.g., Zimmerman-Traxler-like chair or boat conformations) and rationalize the stereochemical outcome. acs.orgwiley-vch.de The challenge is to accurately account for the non-covalent interactions and steric repulsion introduced by the mesityl group.

De Novo Catalyst Design: Beyond analyzing existing catalysts, computational methods can be used to design new ones from first principles. nih.gov This involves building computational models of catalyst-substrate interactions and using algorithms to optimize the catalyst structure for high activity and selectivity. This is particularly relevant for designing enzyme active sites or bespoke organocatalysts tailored to accommodate the bulky mesityl group. nih.govacs.org

Predictive Models and Machine Learning: As computational power increases, data-driven approaches and machine learning (ML) will play a larger role. By training ML models on existing experimental and computational data for related reactions, it may become possible to predict the optimal catalyst or reaction conditions for this compound without exhaustive screening. rsc.org

Addressing Computational Challenges: A significant challenge is the computational cost and accuracy of modeling large, flexible systems. frontiersin.orgrsc.org The mesityl group, with its rotatable methyl groups, adds conformational complexity. Developing more efficient and accurate computational methods, such as hybrid quantum mechanics/molecular mechanics (QM/MM) or advanced semi-empirical methods, is crucial for tackling these complex design problems. rsc.org

Q & A

Q. How can computational tools predict metabolic pathways of this compound?

- Methodology : Use in silico platforms (e.g., MetaSite, GLORY) to simulate phase I/II metabolism. Validate predictions with in vitro assays (e.g., liver microsomes). Cross-reference with studies on Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride .

Notes

- Contradictions Addressed : Variability in synthetic yields and biological data necessitates rigorous replication and standardized protocols.

- Advanced Tools : DFT, LC-MS/MS, and crystallography are critical for resolving structural and mechanistic ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.